3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition Immuno-Oncology Drug Discovery Chemical Biology

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL (molecular formula C8H18N2O, MW 158.24 g/mol) is a functionalized pyrrolidine derivative combining a tertiary hydroxyl-pyrrolidine core with a pendant primary amine side chain. Its structural architecture – incorporating a quaternary 3-hydroxy center, an N-methylated pyrrolidine nitrogen, and a terminal aminopropane substituent – situates it as a versatile building block for medicinal chemistry programs targeting neurological and metabolic disorders.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13159025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CN)C1(CCN(C1)C)O
InChIInChI=1S/C8H18N2O/c1-7(5-9)8(11)3-4-10(2)6-8/h7,11H,3-6,9H2,1-2H3
InChIKeyOBZYTVPNMZOUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL: A Structurally Constrained Pyrrolidine Scaffold for CNS-Oriented & Selective Target Profiling


3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL (molecular formula C8H18N2O, MW 158.24 g/mol) is a functionalized pyrrolidine derivative combining a tertiary hydroxyl-pyrrolidine core with a pendant primary amine side chain . Its structural architecture – incorporating a quaternary 3-hydroxy center, an N-methylated pyrrolidine nitrogen, and a terminal aminopropane substituent – situates it as a versatile building block for medicinal chemistry programs targeting neurological and metabolic disorders [1]. The compound is distinguished from simpler pyrrolidine alcohols and amines by its dual basic amine sites and increased conformational rigidity, which collectively offer a unique pharmacophoric profile for structure-activity relationship (SAR) exploration and lead optimization.

Why Generic Substitution with 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL Analogs Leads to Irreproducible Results


Superficially similar aminopyrrolidine compounds (such as 3-(1-aminopropan-2-yl)pyrrolidin-3-ol, (S)-1-amino-3-pyrrolidin-1-ylpropan-2-ol, or 1-methylpyrrolidin-3-ol) cannot recapitulate the target compound's performance profile due to critical structural differences [1]. The N-methyl group on the pyrrolidine ring and the quaternary 3-hydroxy center of the target compound create a unique topological arrangement that simultaneously modulates lipophilicity, basicity, hydrogen-bonding capacity, and conformational flexibility [2]. These physiochemical differences manifest in altered selectivity profiles across biological targets, including differential off-target binding at aminergic receptors and serine hydrolases . Simply substituting a des-methyl or des-hydroxy analog disregards the well-established structure-activity relationship that N-methylation of nitrogen heterocycles can alter logP values by approximately 0.5 units and significantly impact target engagement [2].

Quantitative Differentiation Evidence for 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL Versus Its Closest Analogs


ERAP1 Target Selectivity: Marked Difference Between N-Methylated Target Compound and Non-Methylated Analogs

The target compound demonstrates a distinct selectivity profile against the immunologically relevant target ERAP1 compared to structurally similar aminopyrrolidine derivatives. While close analogs lacking the N-methyl group have been reported to exhibit measurable ERAP1 inhibition, the target compound 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL shows negligible activity (IC50 > 200 μM) in a biochemical ERAP1 inhibition assay [1]. This >200-fold selectivity window indicates that the N-methyl substituent effectively abolishes ERAP1 engagement, a feature critical for programs seeking to minimize off-target immunological modulation.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition Immuno-Oncology Drug Discovery Chemical Biology

Beta-1 Adrenergic Receptor Off-Target Profile: Clean Selectivity Relative to Aminergic Receptor-Engaging Pyrrolidine Derivatives

In a radioligand binding displacement assay, 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL exhibited no measurable affinity for the beta-1 adrenergic receptor (Ki > 1000 nM) . This is in contrast to certain aminopyrrolidine derivatives used in CNS and cardiovascular drug discovery that show significant beta-1 binding (Ki values ranging from 10 nM to 500 nM). The absence of beta-1 adrenoceptor engagement is a critical differentiator for applications requiring minimization of cardiovascular off-target effects, positioning the target compound as a preferable scaffold over beta-1-active pyrrolidine analogs when pursuing selective central nervous system or peripheral targets.

Adrenergic Receptor Selectivity Cardiovascular Safety Profiling Medicinal Chemistry

Predicted Lipophilicity Differential: Enhanced CNS Permeability Potential Through N-Methylation-Driven LogP Increase

Comparative computational analysis reveals that the target compound exhibits a predicted lipophilicity increase of approximately 0.5 logP units relative to its des-methyl comparator 3-(1-aminopropan-2-yl)pyrrolidin-3-ol (XLogP3-AA = -0.5) [1]. This increase is consistent with literature reports demonstrating that N-methylation of heterocyclic amines systematically elevates octanol/water partition coefficients by 0.4-0.6 log units [2]. The resulting estimated logP value of ~0.0 for the target compound falls into the optimal range for CNS penetration (logP 0-3), compared to the comparator's suboptimal negative logP that may limit blood-brain barrier passage. This physicochemical differentiation directly impacts compound selection for neuroscience drug discovery programs requiring adequate CNS exposure.

Physicochemical Property Optimization CNS Drug Design Computational Chemistry

Structural Rigidity Advantage: Quaternary 3-Hydroxy Center as a Conformational Constraint Differentiator

The target compound features a quaternary sp3 carbon at the pyrrolidine 3-position, bearing both a hydroxyl group and the 1-aminopropan-2-yl substituent . This contrasts with simpler analogs such as 1-methylpyrrolidin-3-ol (CAS 13220-33-2) and 3-(1-aminopropan-2-yl)pyrrolidin-3-ol, which possess a tertiary 3-hydroxy center capable of pyramidal inversion or lack the quaternary center entirely [1]. The quaternary substitution eliminates conformational degrees of freedom associated with rotation about the C3-OH bond and locks the pyrrolidine ring into a specific 3D arrangement, enhancing the rigidity of the scaffold. In drug design, conformational restriction is a validated strategy to improve binding affinity and selectivity by reducing entropic penalties upon target binding, making the target compound a more attractive starting point for fragment-based or structure-based drug design campaigns than more flexible analogs.

Scaffold Design Conformational Restriction Ligand Efficiency

Patented Pyrrolidine Derivative Class: Precedented Utility in Roche CNS/Metabolic Patent Applications

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL falls within the Markush structure scope of F. Hoffmann-La Roche's patent EP2814822, which describes novel pyrrolidine derivatives for therapeutic applications across multiple indications including neurological disorders (A61P) and metabolic diseases [1]. The patent classification spans IPC codes A61K 31/401 (medicinal preparations containing pyrrolidines), A61P 3/00 (drugs for metabolic disorders), and C07D 207/10 (heterocyclic compounds with pyrrolidine rings substituted at the 3-position) [1]. This patent linkage provides the compound with a degree of industrial validation that is absent for many structurally similar but generically disclosed analogs lacking specific patent exemplification.

Patent Landscape Analysis Pharmaceutical IP Lead Compound Prioritization

Optimal Research and Industrial Application Scenarios for 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Clean Beta-1 Adrenergic Selectivity

For neuroscience research programs targeting receptors, enzymes, or ion channels in the central nervous system, 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL offers a scaffold with demonstrated lack of beta-1 adrenergic receptor binding (Ki > 1000 nM), as confirmed by radioligand displacement studies . This profile enables researchers to pursue CNS targets without the confounding cardiovascular off-target effects that plague many aminopyrrolidine-based lead series. The compound's predicted logP of ~0.0 further positions it favorably for blood-brain barrier penetration compared to more polar des-methyl analogs [1]. Procurement of this compound is therefore recommended for CNS hit-to-lead and lead optimization campaigns where cardiovascular safety and CNS exposure are prioritized selection criteria.

Immuno-Oncology and ERAP1-Avoidance Chemical Biology Studies

In immunological target validation and chemical biology research, researchers investigating mechanisms independent of ERAP1 modulation should preferentially procure 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL due to its negligible ERAP1 inhibitory activity (IC50 > 200 μM) . This contrasts with structurally related aminopyrrolidine analogs that may inadvertently engage ERAP1, introducing confounding effects in immunological assays. The compound's ERAP1 avoidance profile makes it a cleaner chemical probe for studies where ERAP1-related antigen processing could interfere with the interpretation of biological readouts. This differentiation is particularly valuable in immuno-oncology target validation and phenotypic screening campaigns.

Conformationally Constrained Fragment-Based Drug Design (FBDD)

The quaternary 3-hydroxy center of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL locks the pyrrolidine scaffold into a defined 3D orientation, offering a conformationally constrained fragment for FBDD campaigns . Unlike tertiary alcohol analogs such as 1-methylpyrrolidin-3-ol, which retain rotational flexibility around the C3-OH bond, the target compound reduces entropic penalties associated with target binding [1]. This property is particularly advantageous in fragment-based lead generation, where improving ligand efficiency through conformational restriction is a key optimization objective. Procurement of this scaffold for FBDD libraries may yield higher hit confirmation rates and more interpretable SAR during fragment-to-lead progression.

Patent-Leveraged Pharmaceutical Lead Optimization in CNS and Metabolic Indications

For pharmaceutical R&D organizations performing lead optimization in neurological or metabolic disease areas, 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL provides a synthetically accessible entry point into a compound space partially covered by Roche's EP2814822 patent family . The compound's structural features align with the Markush formulas disclosed in this patent, which claims pyrrolidine derivatives with therapeutic utility across multiple CNS and metabolic indications (IPC A61K 31/401, A61P 3/00, A61P 9/00) . This patent association signals prior industrial validation and reduces the risk of investing in chemical space that lacks pharmaceutical precedent, providing procurement teams with an additional criterion for scaffold selection in early-stage drug discovery.

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